Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-
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Overview
Description
Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- is a nitrogen-containing heterocyclic compound. This compound belongs to the naphthyridine family, which are analogs of naphthalene with nitrogen atoms incorporated into the ring structure. The presence of nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- typically involves the reaction of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with methyl propiolate under acid catalysis conditions at room temperature in methanol . The reaction proceeds through a series of steps, including debenzylation, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- involves its interaction with specific molecular targets. For example, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A nitrogen-containing heterocycle with similar biological activities.
2H-benzo[b][1,6]naphthyridin-1-one: Another derivative with potential anticancer properties.
1-chloro-benzo[b][1,6]naphthyridine: A closely related compound with similar chemical properties.
Uniqueness
Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its potential as an MAO inhibitor and its antiproliferative properties make it a valuable compound for further research and development .
Properties
CAS No. |
59194-39-7 |
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Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
10-chloro-2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine |
InChI |
InChI=1S/C13H13ClN2/c1-16-7-6-12-10(8-16)13(14)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3 |
InChI Key |
UMCGKFJZALRTPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NC3=CC=CC=C3C(=C2C1)Cl |
Origin of Product |
United States |
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